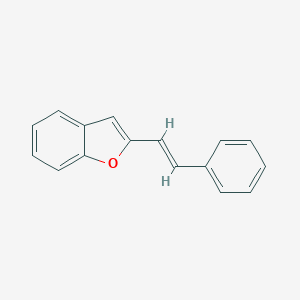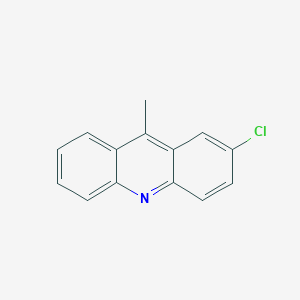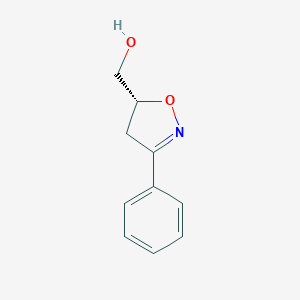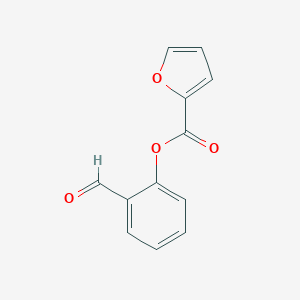
3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound is commonly referred to as HPPH and has shown promising results in preclinical studies for cancer treatment.
Mechanism of Action
The mechanism of action of HPPH involves the generation of reactive oxygen species upon exposure to light of a specific wavelength. The reactive oxygen species can cause cellular damage and induce apoptosis in cancer cells. HPPH has been shown to accumulate selectively in cancer cells, which enhances its therapeutic efficacy and reduces side effects.
Biochemical and physiological effects:
HPPH has been shown to have low toxicity and good biocompatibility, which makes it a promising candidate for PDT. It has been shown to accumulate selectively in tumor tissue and has a long half-life, which enhances its therapeutic efficacy. HPPH has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of HPPH is its high selectivity for cancer cells, which reduces the risk of side effects. It also has a long half-life, which allows for effective PDT treatment. However, HPPH is sensitive to light and requires careful handling and storage. It also has limited solubility in aqueous solutions, which can limit its use in some applications.
Future Directions
There are several future directions for research on HPPH. One area of interest is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of new delivery methods for HPPH, such as nanoparticles or liposomes, which could improve its solubility and enhance its therapeutic efficacy. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of HPPH for cancer treatment.
Synthesis Methods
The synthesis of HPPH involves the reaction of 3-methyl-1-phenyl-5-pyridin-3-yl-1H-pyrrol-2-one with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain HPPH. This synthesis method has been optimized to yield high purity HPPH with good yields.
Scientific Research Applications
HPPH has been extensively studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. PDT involves the administration of a photosensitizer followed by exposure to light of a specific wavelength, which activates the photosensitizer and generates reactive oxygen species that can selectively kill cancer cells. HPPH has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and pancreatic cancer.
properties
Molecular Formula |
C23H18N2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-phenyl-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H18N2O3/c1-15-9-11-16(12-10-15)21(26)19-20(17-6-5-13-24-14-17)25(23(28)22(19)27)18-7-3-2-4-8-18/h2-14,20,26H,1H3/b21-19- |
InChI Key |
DLVMKBYWHNZXSN-VZCXRCSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CN=CC=C4)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CN=CC=C4)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CN=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)
![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)
![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)


